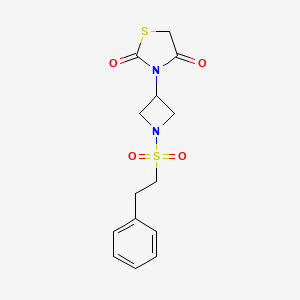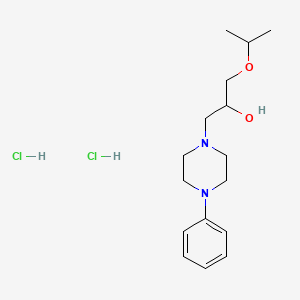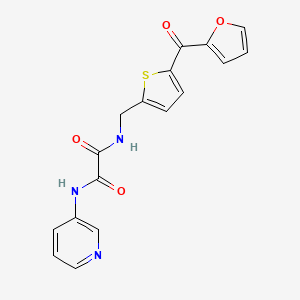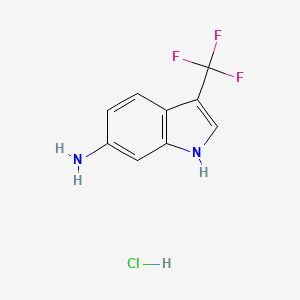
3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity and presence in various pharmacologically active molecules .
Wirkmechanismus
Target of Action
Thiazolidin-2,4-dione (tzd) analogues, which share a similar structure, are known to target peroxisome proliferator-activated receptor gamma (ppar-γ) and cytoplasmic mur ligases .
Mode of Action
Tzd analogues are known to improve insulin resistance through ppar-γ receptor activation and inhibit cytoplasmic mur ligases .
Biochemical Pathways
Tzd analogues are known to affect the insulin signaling pathway through ppar-γ receptor activation .
Pharmacokinetics
In-silico adme studies of tzd analogues have revealed that these compounds are drug-like .
Result of Action
Tzd analogues are known to exhibit antimicrobial, antioxidant, and anticancer potential .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione are largely attributed to the thiazolidin-2,4-dione (TZD) scaffold. This scaffold plays a central role in the biological functioning of several essential molecules . TZD analogues are known to exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
Cellular Effects
Based on the known properties of TZD analogues, it can be inferred that this compound may influence cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Tzd analogues are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
The synthesis of 3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps. One common synthetic route includes the reaction of thiazolidine-2,4-dione with phenethylsulfonyl azetidine under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activity.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Vergleich Mit ähnlichen Verbindungen
3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione can be compared with other thiazolidine-2,4-dione derivatives, such as:
Rosiglitazone: A well-known antidiabetic drug that also targets PPARs.
Pioglitazone: Another antidiabetic agent with a similar mechanism of action.
Troglitazone: An older compound with similar properties but withdrawn due to safety concerns.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and therapeutic potential .
Eigenschaften
IUPAC Name |
3-[1-(2-phenylethylsulfonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c17-13-10-21-14(18)16(13)12-8-15(9-12)22(19,20)7-6-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXNYFAAHCWMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2695041.png)
![4-Chloro-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2695043.png)

![N-[1-(4-Fluorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2695046.png)

![N-(2,1,3-benzothiadiazol-4-yl)-2-{2-oxo-3-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetamide](/img/structure/B2695049.png)
![1-ethyl-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2695050.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 5-(dimethylsulfamoyl)-2-(morpholin-4-yl)benzoate](/img/structure/B2695053.png)
![N-(2-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2695054.png)


![7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2695060.png)
![N-(2,5-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2695061.png)
